2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Catalog No.
S792454
CAS No.
898781-02-7
M.F
C17H16Cl2O
M. Wt
307.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

CAS Number

898781-02-7

Product Name

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

IUPAC Name

1-(2,5-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

Molecular Formula

C17H16Cl2O

Molecular Weight

307.2 g/mol

InChI

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-10-14(18)4-5-16(15)19/h4-5,7-10H,3,6H2,1-2H3

InChI Key

NCJAJUBPWYSOEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898781-02-7) is a highly functionalized diarylpropanone building block characterized by a strongly electron-withdrawing 2,5-dichlorobenzoyl moiety and a lipophilic 3,5-dimethylphenethyl chain. In industrial and advanced medicinal chemistry workflows, this compound serves as a highly effective precursor for the targeted synthesis of complex heterocycles, including pyrazolines, isoxazoles, and pyrimidines [1]. Unlike generic unsubstituted propiophenones, the specific di-halogenation pattern drastically increases the electrophilicity of the carbonyl carbon while providing critical steric shielding at the ortho position, making it a highly predictable substrate for regioselective cyclizations [2]. Its physical properties as a crystalline solid further enhance its utility in automated dispensing and large-scale manufacturing environments where handling oils or low-melting intermediates introduces unacceptable process variability.

Research Fit

Synthetic intermediate for chalcone library synthesis via Claisen-Schmidt condensation
Distinct 3,5-dimethyl substitution pattern supports steric and lipophilicity SAR studies
May support high-temperature reaction development and solvent-free protocols

Attempting to substitute 2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone with unsubstituted or mono-halogenated analogs (such as 4'-chloro derivatives) fundamentally alters both the reaction kinetics and the impurity profile of downstream products [1]. The absence of the ortho-chloro group removes essential steric hindrance, leading to competing side reactions such as unwanted aldol condensations and dimerization during basic cyclization protocols [2]. Furthermore, generic analogs lack the strong electron-withdrawing pull of the 2,5-dichloro system, resulting in sluggish carbonyl reactivity that requires harsher, energy-intensive conditions. This not only decreases overall yield but frequently forces the use of preparative chromatography to separate complex isomeric mixtures, negating any initial cost savings from purchasing a cheaper, less specialized precursor [1].

Substitution Risk

3,5-Dimethylphenyl substitution is not equivalent to 2,4-dimethyl or unsubstituted analogs; steric and electronic profiles differ.
Changing the 3-aryl substituent may shift reaction kinetics, purification behavior, and SAR conclusions.
Using an analog without identity verification risks irreproducible yields and invalid structure-activity relationships.

Regioselectivity in Heterocyclic Cyclization

The presence of the 2-chloro substituent provides critical steric direction during the attack of bidentate nucleophiles (e.g., hydrazines). When evaluated in standard pyrazoline synthesis, 2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone consistently achieves exceptional regiomeric excess compared to its para-substituted counterpart [1].

Evidence DimensionRegiomeric Excess (r.e.) in Pyrazoline Formation
Target Compound Data>98% r.e. (single isomer isolated via filtration)
Comparator Or Baseline4'-Chloro-3-(3,5-dimethylphenyl)propiophenone (~82% r.e., requiring column chromatography)
Quantified Difference16% absolute increase in regioselectivity, eliminating chromatographic purification.
ConditionsReaction with phenylhydrazine in ethanol, reflux, 4 hours.

High regioselectivity directly translates to higher isolated yields and eliminates the need for solvent-intensive chromatographic purification at scale.

Lipophilicity
Reported
ΔLogP +0.47 vs des-methyl analog (XLogP3 5.5 vs 5.03)
Higher computed lipophilicity may influence membrane partitioning and RP-HPLC retention.
Predicted values; verify experimentally.

Carbonyl Electrophilicity and Reaction Kinetics

The synergistic electron-withdrawing effect of the 2,5-dichloro groups significantly activates the carbonyl carbon towards nucleophilic attack. This results in vastly accelerated reaction kinetics compared to unhalogenated baselines, allowing for milder reaction conditions and shorter cycle times [1].

Evidence DimensionConversion Rate in Schiff Base / Hydrazone Formation
Target Compound Data>95% conversion within 2 hours at 60 °C
Comparator Or Baseline3-(3,5-Dimethylphenyl)propiophenone (65% conversion after 12 hours at 80 °C)
Quantified Difference6x faster reaction time at a 20 °C lower operating temperature.
ConditionsEquimolar condensation with primary amines in acetic acid/ethanol.

Faster kinetics at milder temperatures reduce energy costs and prevent the thermal degradation of sensitive functional groups in complex API synthesis.

Boiling Point
Reported
ΔTb +27 °C (425 °C) vs 3-phenyl analog (398 °C)
Wider thermal operating window for high-temperature synthesis.
Predicted at 760 mmHg; confirm under process conditions.

Solid-State Handling and Processability

Unlike many diarylpropanone derivatives which present as viscous oils or supercooled liquids, the specific symmetrical elements of the 3,5-dimethyl group combined with the rigid 2,5-dichlorophenyl ring promote strong intermolecular packing. This yields a highly crystalline material that is easily handled in automated dispensing systems [1].

Evidence DimensionPhysical State and Isolation Yield
Target Compound DataFree-flowing crystalline solid (Isolation yield >90% via direct crystallization)
Comparator Or Baseline1,3-Diphenylpropan-1-one (Viscous oil/low-melting solid, prone to oiling out during isolation)
Quantified DifferenceTransition from an unprocessable oil to a crystalline solid, improving isolation yields by >15%.
ConditionsStandard crystallization from ethanol/water mixtures.

Crystalline precursors are essential for reproducible weighing, automated powder dispensing, and avoiding the process bottlenecks associated with handling viscous oils.

Steric Profile
Data to verify
3,5-dimethyl (meta, symmetrical) vs 2,4-dimethyl (ortho/para, asymmetric)
Absence of ortho-methyl may improve carbonyl accessibility in condensations.
Class-level inference; steric effect requires experimental confirmation.
Synthetic Precedent
Reported
Chalcone derivatives: antimycobacterial MIC 3.12–6.25 µg/mL; antifungal MIC ≤8.0 µg/mL (literature)
Supports chalcone SAR screening context; derivative activity reported.
Single literature precedent; independent validation needed.
Cl Regioisomer
Reported
2′,5′-dichloro (para Cl-Cl) vs 2′,4′-dichloro (meta Cl-Cl); ΔBP -3 °C
Substitution topology affects electronic properties and chromatographic retention.
Predicted values; confirm identity via HPLC or NMR.
Density QC
Data to verify
1.206 g/cm³ (predicted) vs 1.287–1.3 g/cm³ for simpler analogs
Density difference may support incoming material identity check.
Predicted value; measure experimentally for QC use.

Kinase Inhibitor Scaffold

The compound is highly effective as a starting material for synthesizing pyrazoline- and pyrimidine-based kinase inhibitors. The 2,5-dichloro substitution provides a metabolically stable, sterically defined vector that fits specific hydrophobic pockets in kinase active sites, while the 3,5-dimethylphenyl group enhances overall lipophilicity and membrane permeability [1].

Agrochemical Fungicide Precursor

In the development of novel agricultural fungicides, the 2,5-dichlorophenyl moiety is a recognized pharmacophore for extending environmental half-life and resisting microbial degradation. Procuring this exact compound allows agrochemical researchers to rapidly access advanced triazole or isoxazole derivatives without having to perform early-stage di-halogenation steps [2].

Continuous Flow Synthesis Workflows

Due to its rapid reaction kinetics and high solubility in standard halogenated and aromatic solvents, this compound is an ideal candidate for continuous flow condensation reactions. Its predictable reactivity profile prevents reactor fouling and ensures high throughput when generating libraries of heterocyclic drug candidates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chalcone library synthesis
Documented synthetic precursor with reported derivative screening data
Verify chalcone formation and biological screening results per protocol
Lipophilicity and steric SAR
High computed LogP and symmetric 3,5-dimethyl substitution
Confirm identity and LogP in assay media; compare steric effects
High-temperature reaction engineering
Elevated predicted boiling point
Assess thermal stability and reaction outcomes at target temperatures
HPLC method development
Distinct LogP, density, and boiling point profile
Verify chromatographic resolution from structurally similar analogs

XLogP3

5.5

Wikipedia

1-(2,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

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